molecular formula C20H25FO2 B2787235 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol CAS No. 127655-30-5

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol

Cat. No.: B2787235
CAS No.: 127655-30-5
M. Wt: 316.416
InChI Key: LSAFIDVDCZCPDD-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 3’ position, an octyloxy group at the 4’ position, and a hydroxyl group at the 4 position of the biphenyl structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Preparation of the Aryl Halide: The starting material, an aryl halide with the desired substituents, is prepared.

    Coupling Reaction: The aryl halide is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-one.

    Reduction: Formation of 3’-Hydroxy-4’-(octyloxy)[1,1’-biphenyl]-4-ol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and octyloxy groups can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-4’-(methoxy)[1,1’-biphenyl]-4-ol
  • 3’-Chloro-4’-(octyloxy)[1,1’-biphenyl]-4-ol
  • 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the fluoro group enhances the compound’s stability and reactivity, while the octyloxy group increases its lipophilicity, making it more suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

4-(3-fluoro-4-octoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO2/c1-2-3-4-5-6-7-14-23-20-13-10-17(15-19(20)21)16-8-11-18(22)12-9-16/h8-13,15,22H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAFIDVDCZCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This was prepared using a similar method to that described for compound 12. Quantities: 3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid (11) (4.40 g, 0.012 mol), 10% hydrogen peroxide (16 ml, 0.036 mol).
[Compound]
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

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